2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Description
2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride is a synthetic low molecular weight compound (483.47 g/mol) featuring a fluorenone core substituted with two dimethylaminoethoxy groups. It is structurally analogous to Tilorone (2,7-bis(2-(diethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride), a known broad-spectrum antiviral agent.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,7-bis[2-(dimethylamino)ethoxy]fluoren-9-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.2ClH/c1-22(2)9-11-25-15-5-7-17-18-8-6-16(26-12-10-23(3)4)14-20(18)21(24)19(17)13-15;;/h5-8,13-14H,9-12H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFNNLHCLQRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182870 | |
| Record name | 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-30-3 | |
| Record name | 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-bis[2-(dimethylamino)ethoxy]-9H-fluoren-9-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride typically involves multiple steps. One common method includes the sulfonation of fluorene, followed by oxidative hydroxylation to form the disodium salt of 2,7-fluorenone. This intermediate is then reacted with dimethylaminoethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.
Scientific Research Applications
2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride has several scientific research applications:
Immunology: It has been studied for its ability to modulate immune responses, particularly in enhancing cell-mediated immunity.
Antiviral Research: The compound has shown activity against various RNA and DNA viruses, making it a potential candidate for antiviral therapies.
Cancer Research: Its effects on thymus-dependent lymphocytes have been explored in the context of cancer immunotherapy.
Mechanism of Action
The mechanism of action of 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride involves its interaction with immune cells. It stimulates thymus-dependent lymphocytes, enhancing cell-mediated immunity. The compound may also induce the production of interferons, which play a crucial role in antiviral defense .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical properties of related compounds:
* Calculated based on diethylaminoethoxy substituents.
Key Observations:
- Substituent Effects: The dimethylaminoethoxy groups in the target compound reduce steric bulk compared to Tilorone’s diethylaminoethoxy groups. This may enhance solubility but could alter receptor binding or metabolic stability .
- Core Structure: Fluorenone derivatives (e.g., Tilorone, dimethyl variant) exhibit DNA intercalation, a mechanism critical for antiviral and immunomodulatory activity. Carbazole derivatives () share intercalation properties but target different pathways (e.g., anticancer) .
Key Observations:
- Toxicity: Bis(dialkylamino) compounds (e.g., dimethyl/diethyl variants) may suppress hepatic cytochrome P450 enzymes, increasing drug interaction risks .
Biological Activity
2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride (CAS No. 28712-30-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H28Cl2N2O3, with a molecular weight of approximately 427.36 g/mol. The compound features a fluorenone backbone modified with dimethylaminoethoxy groups, which influence its biological interactions.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its efficacy in inhibiting the proliferation of MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutic agents.
Table 1: Antiproliferative Activity of this compound
The compound's mechanism of action primarily involves the destabilization of microtubules. It has been shown to interact with the colchicine-binding site on tubulin, leading to an inhibition of tubulin polymerization. This effect results in cell cycle arrest and apoptosis in cancer cells.
Case Study: MCF-7 Cells
In a detailed investigation involving MCF-7 cells treated with this compound, flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase of the cell cycle. Immunofluorescence microscopy confirmed alterations in microtubule organization, indicative of mitotic catastrophe induced by the compound.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit cell proliferation across multiple cancer types, including triple-negative breast cancer.
- Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to the colchicine site on tubulin, supporting its role as a microtubule-destabilizing agent.
- Synergistic Effects : Preliminary research indicates potential synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.
Q & A
Q. What is the synthetic pathway for 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride, and how has it been optimized in recent studies?
The compound was initially synthesized by Marion Merrell Dow (now Sanofi) via a multi-step process involving fluorenone functionalization with dimethylaminoethoxy groups, followed by dihydrochloride salt formation for improved solubility . Recent optimizations include greener catalytic methods, reduced reaction times, and higher yields through solvent-free conditions or microwave-assisted synthesis . Key parameters to monitor include purity (>98% by HPLC) and water solubility (≥28 mg/mL in its salt form) .
Q. What is the mechanism of action of this compound as an antiviral and immunomodulatory agent?
The compound acts as a synthetic inducer of endogenous α-, β-, and γ-interferons (IFNs) by stimulating immune-competent cells . Its DNA intercalation property enables inhibition of viral replication by binding to viral or host DNA, disrupting transcription . Methodologically, IFN induction can be quantified using ELISA or RT-PCR for IFN mRNA levels in murine splenocytes .
Q. How does the compound’s solubility and formulation impact its bioavailability in preclinical models?
The dihydrochloride salt form enhances water solubility (≥28 mg/mL) compared to the free base, enabling oral or intraperitoneal administration . Bioavailability studies in mice show peak plasma concentrations within 2–4 hours post-administration, with dose-dependent IFN induction . For in vivo studies, prepare stock solutions in sterile PBS (pH 7.4) and validate stability via UV-Vis spectroscopy (λmax = 360 nm) .
Advanced Research Questions
Q. How can researchers resolve structural discrepancies in the compound’s reported substituents (dimethylamino vs. diethylamino groups)?
Discrepancies in substituents (e.g., dimethylamino in vs. diethylamino in ) highlight the need for rigorous analytical validation. Use high-resolution mass spectrometry (HR-MS) to confirm the molecular ion ([M+H]+ at m/z 483.47 for dimethylamino) and NMR (¹H/¹³C) to distinguish between N-methyl (δ ~2.2 ppm) and N-ethyl (δ ~1.1 ppm for CH3) groups . Cross-validate with synthetic protocols from peer-reviewed sources .
Q. What experimental strategies are recommended to address its dose-dependent suppression of cytochrome P450 (CYP450) enzymes?
The compound inhibits hepatic CYP450 isoforms (e.g., CYP3A4), altering drug metabolism . Design drug interaction studies using:
Q. How can fluorescence spectroscopy elucidate its binding dynamics with human serum albumin (HSA)?
Fluorescence quenching assays reveal binding constants (Ka) and stoichiometry. Key steps:
- Procedure: Titrate HSA (1–10 µM) with increasing compound concentrations (0–50 µM) in PBS (pH 7.4).
- Analysis: Apply the Stern-Volmer equation to calculate Ka (~10⁴–10⁵ M⁻¹) and Förster resonance energy transfer (FRET) to determine binding distance (~3 nm) .
- Controls: Include warfarin (Site I binder) and ibuprofen (Site II) to identify competitive binding sites .
Q. What methodologies are used to assess structure-activity relationships (SAR) for analogues with improved IFN induction?
SAR studies focus on modifying the fluorenone core and aminoethoxy side chains:
- Synthesis: Replace dimethylamino with morpholino or piperazinyl groups to enhance solubility .
- Assays: Compare IFN-γ levels in primary human peripheral blood mononuclear cells (PBMCs) using ELISpot .
- Data Interpretation: Correlate substituent electronegativity with IFN induction potency (e.g., diethylamino > dimethylamino in murine models ).
Data Contradiction and Validation
Q. How should researchers reconcile conflicting reports on the compound’s immunomodulatory vs. cytotoxic effects?
Contradictory findings (e.g., immunomodulation vs. cytotoxicity ) may arise from cell-type-specific responses. Recommendations:
- Dose-Response Curves: Test a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2, PBMCs).
- Apoptosis Assays: Use Annexin V/PI staining and caspase-3/7 activity to distinguish immunomodulation (low dose) from cytotoxicity (high dose) .
- In Vivo Validation: Compare splenic IFN-γ levels (ELISA) and hepatic toxicity markers (ALT/AST) in BALB/c mice .
Methodological Best Practices
Q. What protocols ensure reproducibility in pharmacokinetic (PK) studies of this compound?
- Sample Preparation: Use LC-MS/MS with a deuterated internal standard (e.g., tilorone-d4) for plasma quantification .
- PK Parameters: Calculate AUC0–24h, Cmax, and t1/2 in Sprague-Dawley rats (oral dose: 10 mg/kg) .
- Tissue Distribution: Autoradiography or whole-body imaging after ¹⁴C-labeled compound administration .
Q. How can researchers optimize stability assays for this compound under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
